2-Hydroxy-3-oxoadipate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

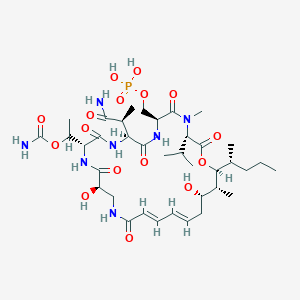

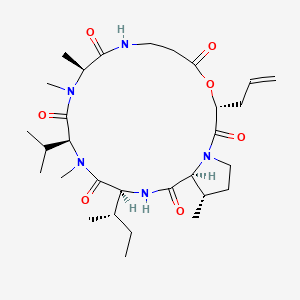

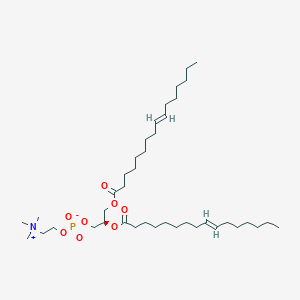

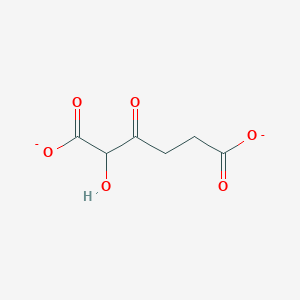

2-hydroxy-3-oxoadipate(2-) is dicarboxylate anion of 2-hydroxy-3-oxoadipic acid; major species at pH 7.3. It is a conjugate base of a 2-hydroxy-3-oxoadipic acid.

科研应用

Metabolic Pathway Regulation in Mycobacterium tuberculosis

2-Hydroxy-3-oxoadipate synthase, a thiamin diphosphate (ThDP)-dependent enzyme in Mycobacterium tuberculosis, uses 2-ketoglutarate and glyoxylate to produce 2-hydroxy-3-oxoadipate. This process is essential for the bacterium's growth and is influenced by allosteric regulation. Acetyl coenzyme A activates predecarboxylation steps, while GarA inhibits postdecarboxylation steps. This novel regulation mechanism provides new avenues for therapeutic intervention (Balakrishnan, Jordan, & Nathan, 2013).

Improving Metabolic Pathways for Bio-based Production

2-Hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans was engineered to enhance 2-oxoadipate reduction, a crucial step in pathways producing adipic acid, an important chemical. The engineered Hgdh variants showed a 100-fold increase in catalytic efficiency, marking a significant advancement in the bio-based production of adipic acid (Sáez-Jiménez et al., 2022).

Aromatic Compound Degradation

In Rhodococcus opacus 1CP, a gene cluster for protocatechuate catabolism includes an enzyme that hydrolyzes 3-oxoadipate enol-lactone, a critical step in the degradation of aromatic compounds. This discovery enhances our understanding of bacterial degradation pathways (Eulberg, Lakner, Golovleva, & Schlömann, 1998).

Adipic Acid Production via Bioprocessing

Alcaligenes eutrophus H16's lactate dehydrogenase has been identified as a potential catalyst for converting 2-oxoadipate to 2-hydroxyadipate, a step in the synthesis of adipic acid for nylon production. This opens up new avenues for bio-based production of industrial materials (Zhang et al., 2014).

Yeast Metabolism of Hydroxyaromatic Compounds

Candida parapsilosis metabolizes hydroxyderivatives of benzene and benzoic acid through the 3-oxoadipate pathway, as revealed by transcriptome and proteome profiling. This study provides insights into the regulation and adaptation of yeast cells to hydroxyaromatic substrates (Cillingová et al., 2021).

Mitochondrial 2-Oxoadipate Dehydrogenase Complex

In humans, mutations in DHTKD1, associated with the 2-oxoadipate dehydrogenase complex, are linked to neurological abnormalities and reactive oxygen species accumulation. This enzyme complex's role in superoxide/H2O2 production and its connection to various metabolic pathways offer significant insight into metabolic disorders (Goncalves, Bunik, & Brand, 2016).

性质

产品名称 |

2-Hydroxy-3-oxoadipate |

|---|---|

分子式 |

C6H6O6-2 |

分子量 |

174.11 g/mol |

IUPAC 名称 |

2-hydroxy-3-oxohexanedioate |

InChI |

InChI=1S/C6H8O6/c7-3(1-2-4(8)9)5(10)6(11)12/h5,10H,1-2H2,(H,8,9)(H,11,12)/p-2 |

InChI 键 |

DVIFFQAOYQDXGL-UHFFFAOYSA-L |

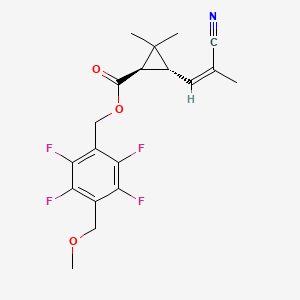

规范 SMILES |

C(CC(=O)[O-])C(=O)C(C(=O)[O-])O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

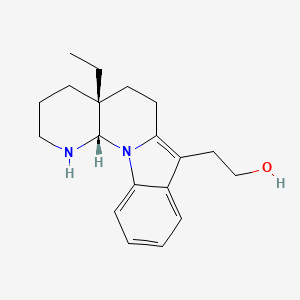

![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)